molecular formula C16H17NO4S B6411946 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid CAS No. 1261936-10-0

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid

Cat. No.: B6411946
CAS No.: 1261936-10-0
M. Wt: 319.4 g/mol
InChI Key: BQZHOIXTHTUOPQ-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated using dimethyl sulfate to form the N,N-dimethylsulfamoyl group.

    Coupling: The sulfonated product is then coupled with a phenyl ring under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzoic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products:

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include amines and alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Comparison: 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid is unique due to the presence of both a sulfonamide group and a benzoic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-10-12(16(18)19)8-9-13(11)14-6-4-5-7-15(14)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZHOIXTHTUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148430
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-10-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261936-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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